R-E-D-V Trifluoroacetate
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Overview
Description
. This compound is widely used in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
R-E-D-V Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . Trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups from the amino acids .
Industrial Production Methods
In industrial settings, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide . This method ensures the removal of impurities and provides a high-purity product suitable for research and clinical applications.
Chemical Reactions Analysis
Types of Reactions
R-E-D-V Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds in peptides, while reduction can result in the cleavage of such bonds .
Scientific Research Applications
R-E-D-V Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of cell signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and biotechnological processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A strong organic acid used in peptide synthesis.
Heptafluorobutyric acid: Another perfluorinated carboxylic acid with similar properties.
Uniqueness
R-E-D-V Trifluoroacetate is unique due to its specific amino acid sequence and the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQRTYIOHTUSAL-SBBCNANOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N7O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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